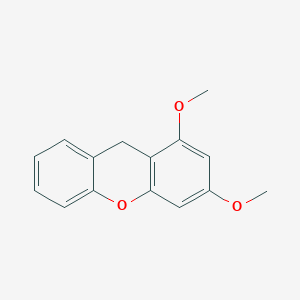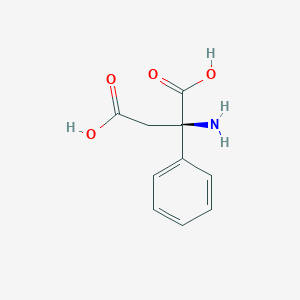
2-Phenyl-L-aspartic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-L-aspartic acid is an amino acid derivative characterized by the presence of a phenyl group attached to the aspartic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-L-aspartic acid typically involves the condensation of L-aspartic acid with benzaldehyde under specific reaction conditions. The process may include the use of catalysts and protective groups to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound can be achieved through both chemical and enzymatic methods. Chemical synthesis often involves the protection of the amino group in L-aspartic acid, followed by its reaction with benzaldehyde. Enzymatic methods may utilize specific enzymes to catalyze the formation of the compound, offering a more environmentally friendly approach.
Análisis De Reacciones Químicas
Types of Reactions: 2-Phenyl-L-aspartic acid undergoes various chemical reactions, including:
Oxidation: The phenyl group can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: The compound can be reduced to form derivatives with altered functional groups.
Substitution: The phenyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Halogenating agents or nucleophiles can be used to introduce different substituents onto the phenyl ring.
Major Products: The major products formed from these reactions include oxidized phenyl derivatives, reduced amino acids, and various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
2-Phenyl-L-aspartic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies related to protein structure and function, as well as enzyme-substrate interactions.
Medicine: It has potential therapeutic applications, including the development of drugs targeting specific metabolic pathways.
Industry: The compound is utilized in the production of artificial sweeteners and other food additives.
Mecanismo De Acción
The mechanism of action of 2-Phenyl-L-aspartic acid involves its interaction with specific molecular targets and pathways. The phenyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, influencing their structure and function. Additionally, the compound can participate in enzymatic reactions, acting as a substrate or inhibitor, thereby modulating metabolic pathways.
Comparación Con Compuestos Similares
L-aspartic acid: A non-essential amino acid with a similar backbone but lacking the phenyl group.
L-phenylalanine: An essential amino acid with a phenyl group but differing in its overall structure.
Aspartame: A dipeptide composed of L-aspartic acid and L-phenylalanine, used as an artificial sweetener.
Uniqueness: 2-Phenyl-L-aspartic acid is unique due to the presence of both the aspartic acid backbone and the phenyl group, which confer distinct chemical and biological properties. This combination allows for specific interactions with proteins and enzymes, making it valuable in various research and industrial applications.
Propiedades
Número CAS |
60760-07-8 |
|---|---|
Fórmula molecular |
C10H11NO4 |
Peso molecular |
209.20 g/mol |
Nombre IUPAC |
(2R)-2-amino-2-phenylbutanedioic acid |
InChI |
InChI=1S/C10H11NO4/c11-10(9(14)15,6-8(12)13)7-4-2-1-3-5-7/h1-5H,6,11H2,(H,12,13)(H,14,15)/t10-/m1/s1 |
Clave InChI |
ZVULHWSIPQXZGU-SNVBAGLBSA-N |
SMILES isomérico |
C1=CC=C(C=C1)[C@](CC(=O)O)(C(=O)O)N |
SMILES canónico |
C1=CC=C(C=C1)C(CC(=O)O)(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Imidazole, 1-[2-(4-chlorophenyl)hexyl]-](/img/structure/B14616891.png)
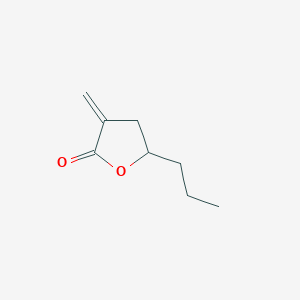
![4-Butylphenyl 4'-propoxy[1,1'-biphenyl]-4-carboxylate](/img/structure/B14616913.png)
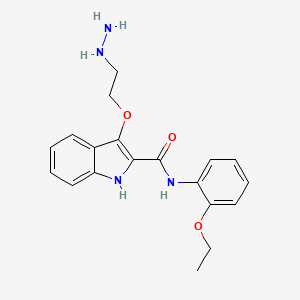
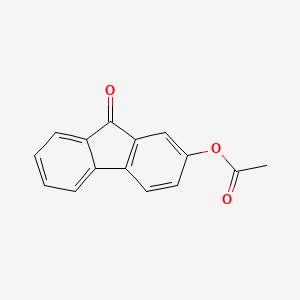

![2-[(2,2-Dichlorocyclopropyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14616942.png)
![2-[3-(2-Hydroxy-3-nitrophenyl)acryloyl]benzoato(2-)](/img/structure/B14616947.png)
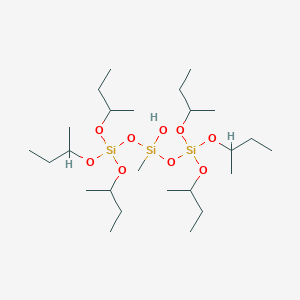
![Carbamic chloride, ethyl[2-(hexyloxy)phenyl]-](/img/structure/B14616960.png)
![6-Bromo-2-[2-(4-bromophenyl)ethenyl]-1H-indole](/img/structure/B14616964.png)

